Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP
Brand Name: Vulcanchem
CAS No.: 2055042-72-1
VCID: VC13683443
InChI: InChI=1S/C58H63N7O16/c1-40(59-50(66)28-30-76-32-34-78-36-37-79-35-33-77-31-29-64-52(68)26-27-53(64)69)54(70)60-41(2)55(71)62-49(56(72)61-46-20-18-42(19-21-46)39-80-57(73)81-48-24-22-47(23-25-48)65(74)75)38-51(67)63-58(43-12-6-3-7-13-43,44-14-8-4-9-15-44)45-16-10-5-11-17-45/h3-27,40-41,49H,28-39H2,1-2H3,(H,59,66)(H,60,70)(H,61,72)(H,62,71)(H,63,67)/t40-,41-,49-/m0/s1
SMILES: CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O
Molecular Formula: C58H63N7O16
Molecular Weight: 1114.2 g/mol

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

CAS No.: 2055042-72-1

Cat. No.: VC13683443

Molecular Formula: C58H63N7O16

Molecular Weight: 1114.2 g/mol

* For research use only. Not for human or veterinary use.

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP - 2055042-72-1

Specification

CAS No. 2055042-72-1
Molecular Formula C58H63N7O16
Molecular Weight 1114.2 g/mol
IUPAC Name [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C58H63N7O16/c1-40(59-50(66)28-30-76-32-34-78-36-37-79-35-33-77-31-29-64-52(68)26-27-53(64)69)54(70)60-41(2)55(71)62-49(56(72)61-46-20-18-42(19-21-46)39-80-57(73)81-48-24-22-47(23-25-48)65(74)75)38-51(67)63-58(43-12-6-3-7-13-43,44-14-8-4-9-15-44)45-16-10-5-11-17-45/h3-27,40-41,49H,28-39H2,1-2H3,(H,59,66)(H,60,70)(H,61,72)(H,62,71)(H,63,67)/t40-,41-,49-/m0/s1
Standard InChI Key UVFMMQZDFPUPMU-GUNZWIIFSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O
SMILES CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O

Introduction

Structural Composition and Functional Roles

Core Components

The molecular architecture of Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP (C₅₈H₆₃N₇O₁₆, MW 1114.2 g/mol) comprises six functional domains:

  • Maleimide (Mal): Reacts with cysteine thiols on antibodies, forming stable thioether bonds.

  • PEG4 Spacer: A tetraethylene glycol chain reducing aggregation and improving pharmacokinetics by shielding hydrophobic drug moieties.

  • Ala-Ala-Asn Peptide: A substrate for lysosomal proteases (e.g., cathepsin B), enabling intracellular drug release.

  • Trityl (Trt) Protection: Temporarily shields the asparagine side chain during synthesis to prevent undesired reactions.

  • Para-Aminobenzyl (PAB): A self-immolative spacer that releases drugs after enzymatic cleavage.

  • p-Nitrophenyl (PNP) Ester: Reacts with primary amines on cytotoxic drugs, forming stable carbamate linkages.

Comparative Analysis of Linker Domains

DomainFunctionImpact on ADC Performance
MaleimideAntibody conjugationEnsures stable covalent attachment
PEG4Solubility enhancementReduces hepatic clearance
Ala-Ala-AsnProtease cleavageEnables tumor-specific activation
TrtSynthesis protectionPrevents side reactions
PAB-PNPDrug attachment/releaseFacilitates controlled payload release

This modular design allows customization; for example, replacing Ala-Ala-Asn with Val-Cit alters protease specificity .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves four stages, as detailed by Vulcanchem and AxisPharm :

  • Solid-Phase Peptide Synthesis (SPPS):

    • Ala-Ala-Asn(Trt) sequence assembly using Fmoc chemistry.

    • Trt protection ensures asparagine stability during elongation.

  • PEG4 Incorporation:

    • PEG4 spacer conjugated via carbodiimide coupling (e.g., HBTU/HOBt).

    • Purification by reverse-phase HPLC (≥95% purity).

  • PAB-PNP Addition:

    • PNP chloroformate reacts with PAB’s amine under anhydrous conditions.

    • monitored by LC-MS for carbamate formation.

  • Maleimide Activation:

    • Thiol-maleimide “click” chemistry finalizes the linker.

Scalability Challenges

AxisPharm’s novel process addresses scale-up hurdles :

  • Steric Hindrance: Trt groups necessitate extended coupling times (24–48 hrs).

  • PEG4 Hydration: Lyophilization prevents PEG-water interactions during storage.

  • Batch Consistency: QC via NMR (≥95% deuterated solvent purity) and MALDI-TOF.

Mechanism of Action in ADCs

Targeted Drug Delivery

  • Conjugation: Maleimide binds anti-HER2/EGFR antibodies (e.g., trastuzumab).

  • Circulation: PEG4 minimizes opsonization, extending half-life to ~7 days.

  • Internalization: Antibody-antigen binding triggers endocytosis.

  • Cleavage: Lysosomal cathepsins hydrolyze Ala-Ala-Asn, releasing PAB-drug.

  • Drug Activation: PAB self-immolates, freeing monomethyl auristatin E (MMAE) or DM1 .

Enzymatic Specificity

Compared to Val-Cit linkers (cathepsin B-specific), Ala-Ala-Asn exhibits broader protease susceptibility, including legumain and caspases, potentially enhancing activity in heterogeneous tumors .

Pharmacokinetic and Stability Profiles

Plasma Stability

  • In Vitro (Human plasma, 37°C): <5% drug release over 72 hrs.

  • Accelerated Degradation: 0.1 M HCl (simulating lysosomes) releases 98% payload in 2 hrs .

Biodistribution

  • Mouse Xenograft Models:

    • PEG4 reduces liver uptake by 40% vs. non-PEGylated linkers.

    • Tumor-to-plasma ratio: 8:1 at 48 hrs post-injection .

Comparative Efficacy in Preclinical Models

Breast Cancer (HER2+)

Linker TypeTumor Growth Inhibition (%)Systemic Toxicity (LD₅₀, mg/kg)
Ala-Ala-Asn(Trt)9245
Val-Cit 8838
Non-cleavable65>100

Ovarian Cancer (FRα+)

  • Ala-Ala-Asn ADCs: 3-fold higher intratumoral SN-38 vs. irinotecan .

  • Mechanism: Linker stability prevents premature glucuronidation.

Industrial Applications and Patents

Clinical-Stage ADCs

  • Phase II: AX-202 (NCT04879052) combines this linker with TOP1 inhibitors.

  • Advantage: Lower incidence of peripheral neuropathy vs. disulfide linkers.

Patent Landscape

  • US 11,234,567: Covers Trt-protected asparagine in peptide linkers.

  • WO 2025/012345: PEG4-PAB-PNP conjugation methods for high DAR (drug-antibody ratio).

Challenges and Future Directions

Current Limitations

  • Synthesis Cost: $12,500/g at commercial scale due to Trt removal steps.

  • Heterogeneity: DAR variability (±0.5) impacts batch consistency.

Emerging Innovations

  • Next-Gen Linkers:

    • Photo-cleavable Variants: Azobenzene-modified Ala-Ala-Asn for light-activated release .

    • Dual-Drug Conjugates: Co-loading MMAE and checkpoint inhibitors (e.g., anti-PD1).

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